molecular formula C12H15BrN6O2 B10968110 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10968110
M. Wt: 355.19 g/mol
InChI Key: FAPIIFXLMHVWAY-UHFFFAOYSA-N
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Description

4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The amide and carboxamide groups can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15BrN6O2

Molecular Weight

355.19 g/mol

IUPAC Name

4-[3-(4-bromopyrazol-1-yl)propanoylamino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H15BrN6O2/c1-2-19-11(12(14)21)9(6-16-19)17-10(20)3-4-18-7-8(13)5-15-18/h5-7H,2-4H2,1H3,(H2,14,21)(H,17,20)

InChI Key

FAPIIFXLMHVWAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C=N2)Br)C(=O)N

Origin of Product

United States

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